LY900009 - 209984-68-9

LY900009

Catalog Number: EVT-274131
CAS Number: 209984-68-9
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY900009 is a small molecule inhibitor of Notch signalling via selective inhibition of the γ-secretase protein. LY900009 inhibited plasma levels of amyloid-β peptide in a dose-dependent manner with 80-90% inhibition observed in the 30- to 60-mg cohorts. LY900009 is an orally available GSI (Aβ: IC50= 10.9−12.1 nM; Notch: IC50 = 14.1 nM) that was developed as a candidate therapeutic drug against AD (IDENTITY trial), which failed in phase III trials.
Source and Classification

LY900009 is classified as a pharmacological agent under the category of Notch inhibitors. It has been studied in clinical trials, particularly for its efficacy in treating advanced cancers. The compound is identified by its Chemical Abstracts Service number 209984-68-9 and has been referenced in various scientific literature concerning cancer therapeutics and signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY900009 involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit gamma-secretase activity. While specific synthetic routes are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds typically include:

  • Stepwise Synthesis: This may involve multiple reaction steps where precursors are gradually transformed into the final product through various chemical reactions such as alkylation, acylation, or cyclization.
  • Purification Techniques: After synthesis, purification methods like chromatography (e.g., high-performance liquid chromatography) are employed to isolate LY900009 from by-products and unreacted materials.

The synthesis process must ensure high purity and yield to meet pharmaceutical standards for clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY900009 can be described by its chemical formula and spatial arrangement of atoms. While detailed structural data may be proprietary, it typically features:

  • A core structure that allows interaction with the gamma-secretase enzyme.
  • Functional groups that enhance its binding affinity and specificity towards Notch receptors.

Molecular modeling studies may provide insights into its three-dimensional conformation, which is essential for understanding its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

LY900009 undergoes specific biochemical interactions primarily with gamma-secretase. The key reactions include:

  • Inhibition of Gamma-Secretase: This reaction prevents the cleavage of Notch receptors, thereby blocking downstream signaling pathways that contribute to tumorigenesis.
  • Dose-dependent Effects: Studies have shown that varying concentrations of LY900009 lead to different levels of inhibition of Notch signaling, affecting cellular outcomes in cancer cells.

These reactions are critical for assessing the therapeutic potential and safety profile of LY900009.

Mechanism of Action

Process and Data

The mechanism of action for LY900009 involves:

  1. Binding to Gamma-Secretase: LY900009 binds selectively to the active site of gamma-secretase.
  2. Inhibition of Notch Signaling: By inhibiting this enzyme, LY900009 prevents the activation of Notch receptors on the cell surface.
  3. Impact on Tumor Cells: This inhibition leads to reduced proliferation and survival of cancer cells dependent on Notch signaling.

Clinical studies have demonstrated that doses around 30 mg thrice weekly can achieve significant inhibition levels necessary for potential tumor regression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY900009 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da (exact value may vary).
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.
Applications

Scientific Uses

LY900009 has significant potential applications in oncology:

  • Cancer Treatment: Primarily investigated for use in advanced cancers where traditional therapies have failed.
  • Research Tool: Used in preclinical studies to understand the role of Notch signaling in cancer biology.
  • Combination Therapies: Potentially combined with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing research into LY900009 aims to establish its role as a viable treatment option within targeted cancer therapies.

Introduction to Notch Signaling Pathway & LY900009

Notch Signaling in Oncogenesis: Physiological Roles and Pathological Deregulation

The Notch signaling pathway is an evolutionarily conserved system governing cell fate determination, differentiation, proliferation, and survival via direct cell-cell communication. It comprises four transmembrane receptors (NOTCH1–4) and five ligands (Jagged1/2, Delta-like 1/3/4). Activation occurs through sequential proteolytic cleavages: ligand binding induces ADAM metalloprotease-mediated S2 cleavage, followed by γ-secretase-dependent intramembrane S3 cleavage, releasing the Notch intracellular domain (NICD). NICD translocates to the nucleus, forming a transcriptional activation complex with RBP-Jκ and Mastermind-like (MAML) proteins to regulate target genes (e.g., HES1, HEY1, MYC) [7] [10].

In oncogenesis, Notch exhibits context-dependent duality:

  • Oncogenic Roles: Hyperactivated NOTCH1 drives T-cell acute lymphoblastic leukemia (T-ALL) via gain-of-function mutations. In adenoid cystic carcinoma (ACC), NOTCH1 activating mutations correlate with aggressive histology, metastasis, and poor survival [9]. NOTCH3 overexpression in uterine leiomyosarcoma (uLMS) and NOTCH4 in breast cancer promote tumor cell viability and angiogenesis [4] [7].
  • Tumor-Suppressive Roles: In squamous cell carcinomas (e.g., skin, head/neck), NOTCH1 loss-of-function mutations disrupt differentiation and promote malignancy [8].

Table 1: Oncogenic Roles of Notch Receptors in Solid Tumors

ReceptorKey Tumor TypesMechanism of DysregulationDownstream Effects
NOTCH1T-ALL, ACCActivating mutations (NRR/PEST)HES1↑, MYC↑, cell proliferation↑
NOTCH3Ovarian cancer, uLMSOverexpressionHES1 stabilization, apoptosis inhibition
NOTCH4Breast cancer, angiogenesisLigand (DLL4)-mediated activationVEGF secretion↑, endothelial cell migration↑
DLL3Small cell lung cancerIntracellular retentionNon-canonical NF-κB activation

Rationale for Targeting Notch in Oncology: γ-Secretase as a Therapeutic Node

γ-Secretase, a multi-subunit aspartyl protease (Presenilin, Nicastrin, PEN-2, APH-1), represents a convergence point for all Notch receptor activation. Its inhibition offers advantages over ligand/receptor-specific approaches:

  • Pan-Notch Suppression: Blocks proteolytic activation of all four NOTCH paralogs, crucial given receptor redundancy and compensatory signaling [8] [10].
  • Downstream Efficacy: Prevents NICD nuclear translocation, irrespective of upstream mutations (e.g., NRR mutations in ACC) [9].
  • Synergy with Chemotherapy: GSIs sensitize tumors to cytotoxic agents by disrupting CSC maintenance and DNA repair pathways [5].

Challenges include substrate promiscuity (e.g., APP, CD44), necessitating selective inhibitors to minimize off-target effects. Tumor types with NOTCH gain-of-function mutations (e.g., ACC, T-ALL) are prioritized for clinical development [9].

Table 2: Therapeutic Strategies for Notch Pathway Inhibition

Target LevelApproachAdvantagesLimitations
γ-SecretaseSmall-molecule inhibitors (GSIs)Pan-Notch inhibition, oral bioavailabilityGastrointestinal toxicity (diarrhea)
Ligand/receptorMonoclonal antibodies (e.g., anti-DLL4)High specificity, reduced toxicityReceptor redundancy limits efficacy
Nuclear complexStapled peptides (e.g., MAML disruptors)Block canonical transcriptionPoor cellular uptake

LY900009: Development as a Selective Oral γ-Secretase Inhibitor

LY900009 (MedChemExpress ID: HY-13415) is a potent, orally bioavailable γ-secretase inhibitor (GSI) developed for advanced cancers with Notch dysregulation. Key characteristics include:

Molecular Profile

  • Chemical Properties: Molecular weight 409.48 Da, CAS 209984-68-9. Structure: C₂₃H₂₇N₃O₄, featuring a tripeptide-like scaffold optimized for γ-secretase binding [2].
  • Potency: Inhibits Notch signaling in tumor cell lines and endothelial cells with IC₅₀ values of 0.005–20 nM. Doses as low as 3 mg/kg induce tumor regression in Notch-dependent xenografts [2].
  • Selectivity: >100-fold selectivity for γ-secretase over other proteases (e.g., aspartyl proteases cathepsin D/E), validated by amyloid-β (Aβ) suppression assays [1] [3].

Preclinical Validation

  • Pharmacodynamics: Rapid oral absorption (Tmax = 1–4 h) and dose-dependent Aβ inhibition (80–90% at 30–60 mg). Biomarker analysis confirmed HES1 suppression and glandular mucin accumulation, indicating target engagement [1] [3].
  • Antitumor Activity: In ACC PDX models with NOTCH1 mutations, LY900009 analogs (e.g., AL101) reduced HES1 expression and induced apoptosis. In vitro, nanomolar concentrations inhibited ACC organoid growth [9].

Table 3: Preclinical Profile of LY900009

ParameterDataModel System
IC₅₀ (Notch inhibition)0.005–20 nMTumor cell lines, endothelial cells
In vivo efficacyTumor regression at 3 mg/kg (oral)Notch-dependent rat xenografts
Target inhibition80–90% Aβ reduction at 30–60 mg dosesPhase I patient plasma
Biomarker response↑ Glandular mucin, ↓ HES1 mRNAPhase I tumor biopsies

Clinical Translation

A first-in-human phase I trial (NCT01158404) established 30 mg (thrice weekly) as the biologically effective dose, achieving >80% Aβ inhibition—exceeding preclinical thresholds for antitumor efficacy [1] [3]. While objective responses were limited, disease stabilization in leiomyosarcoma and ovarian cancer patients supported pathway modulation [1].

LY900009 exemplifies the "targeted polypharmacology" of GSIs, concurrently inhibiting oncogenic Notch and angiogenesis via DLL4/Notch crosstalk [6] [8]. Ongoing efforts focus on biomarker-driven patient selection (e.g., NOTCH1 mutations) and rational combinations [9].

Properties

CAS Number

209984-68-9

Product Name

LY900009

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28)/t14-,19-,20-/m0/s1

InChI Key

JURYTIUJMYPBNN-GKCIPKSASA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

LY900009; LY-900009; LY 900009.

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.